![molecular formula C16H20N2O2S B5505361 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, often involves the reaction of sulfonyl chloride with aminopyridine in the presence of a base such as Na2CO3 and a scavenger like HCl. This method yields high-purity compounds in significant yields, as demonstrated by Ijuomah et al. (2022), who synthesized a closely related compound, N-pyridin-3-yl-benzenesulfonamide, with a yield of 93.3% (Ijuomah, Ike, & Obi, 2022).
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives, including those closely related to this compound, have been reported in detail. For instance, Jacobs et al. (2013) described the supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, highlighting the presence of N-H...N hydrogen bonds and π-π stacking interactions in the crystal lattice, which are critical for understanding the molecular arrangement and stability of these compounds (Jacobs, Chan, & O'Connor, 2013).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitor for Ocular Hypertension
A topical carbonic anhydrase inhibitor, closely related to 2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide, demonstrated significant efficacy in lowering intraocular pressure in patients with ocular hypertension. This indicates its potential as an alternative in the medical management of glaucoma without systemic side effects (Lewis et al., 1986).
Novel Inhibitor for Solid Tumors
SLC-0111, a ureido-substituted benzenesulfonamide, has been evaluated for its safety and potential efficacy in patients with advanced solid tumors. The study established the recommended Phase 2 dose, indicating its potential application in future clinical investigations for cancer treatment (McDonald et al., 2020).
Pharmacokinetics of Pomegranate Juice Ellagitannin Metabolites
Research into the metabolites of pomegranate juice ellagitannins in human plasma suggests that such compounds may persist in plasma and tissues, potentially contributing to the health benefits observed with chronic pomegranate juice consumption. This study opens avenues for exploring the health implications of dietary intake of related compounds (Seeram et al., 2006).
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-10-13(2)16(14(3)11-12)21(19,20)18-9-6-15-4-7-17-8-5-15/h4-5,7-8,10-11,18H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFZYFDGHSTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669520 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.